Lipophilicity-Driven Permeability Profiling: 189168-16-9 vs. Diacidic Cross-Target Inhibitors (PHPS1)
The compound exhibits a calculated logP of 3.46, approximately 2.4 orders of magnitude higher than the related sulfonate inhibitor PHPS1 (PHPS1 free acid: predicted logP ≈ 1.06), indicating substantially enhanced passive membrane permeability and better compatibility with intracellular target engagement . This positions the carboxylic acid-substituted dimethyl bicyclic core as a superior starting point for generating cell-active probes over the more polar, logP-limited sulfonate series.
| Evidence Dimension | Lipophilicity (ALogP / cLogP) |
|---|---|
| Target Compound Data | Predicted logP = 3.46 ± 0.5 |
| Comparator Or Baseline | PHPS1 free acid (CAS 314291-83-3): predicted logP ≈ 1.06; SPI-112 (CAS 1051387-90-6): predicted logP ≈ 2.8 |
| Quantified Difference | ΔlogP vs PHPS1 ≈ +2.4; vs SPI-112 ≈ +0.66 |
| Conditions | Computational prediction; ChemSrc database ALogP algorithm |
Why This Matters
Procurement for cell-based assays must prioritize this scaffold to avoid the efflux liability and low cytosolic exposure that typify highly polar sulfonate-bearing SHP2 inhibitors.
